Propyl[1-(thiophen-2-yl)ethyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-8(2)9-5-4-7-11-9/h4-5,7-8,10H,3,6H2,1-2H3 |
InChI Key |
QCPHSRPYXVWDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Propyl[1-(thiophen-2-yl)ethyl]amine, offering unambiguous evidence for the connectivity of its thiophene (B33073), ethyl, and propyl fragments.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each non-equivalent proton. The thiophene ring protons appear in the aromatic region, while the alkyl chain protons are observed in the upfield region.
Thiophene Protons: The protons on the 2-substituted thiophene ring (H-3, H-4, and H-5) are expected to resonate as distinct multiplets in the δ 6.8–7.4 ppm range. modgraph.co.ukrsc.org The proton H-5 is typically the most downfield, appearing as a doublet of doublets due to coupling with H-4 (J ≈ 5.0 Hz) and H-3 (J ≈ 1.2 Hz). The H-3 proton, adjacent to the substituted carbon, would also be a doublet of doublets, coupling to H-4 (J ≈ 3.5 Hz) and H-5 (J ≈ 1.2 Hz). The H-4 proton would appear as a doublet of doublets, coupling to both H-3 and H-5. oup.comoup.com
Ethyl Group Protons: The methine proton (-CH-) of the ethyl group, being attached to both the thiophene ring and the nitrogen atom, is expected to appear as a quartet around δ 3.8-4.2 ppm, split by the three protons of the adjacent methyl group. The methyl protons (-CH₃) of this group would consequently appear as a doublet around δ 1.4-1.6 ppm.
Propyl Group Protons: The protons of the N-propyl group are predicted based on data from similar N-propylamines. docbrown.infochemicalbook.com The two protons on the carbon adjacent to the nitrogen (N-CH₂) would likely resonate as a triplet around δ 2.4–2.6 ppm. The central methylene (B1212753) protons (-CH₂-) would show a more complex signal, a sextet, in the range of δ 1.4–1.6 ppm. The terminal methyl protons (-CH₃) would appear as a triplet around δ 0.9 ppm. docbrown.info
Amine Proton: The secondary amine proton (N-H) is expected to produce a broad singlet, typically in the δ 1.0–2.5 ppm region, though its chemical shift and appearance can be highly variable depending on solvent and concentration.
Predicted ¹H NMR Data Table for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.3 | dd | 1H | Thiophene H-5 |
| ~7.0 | dd | 1H | Thiophene H-3 |
| ~6.9 | dd | 1H | Thiophene H-4 |
| ~3.9 | q | 1H | Thiophene-CH-NH |
| ~2.5 | t | 2H | NH-CH₂-CH₂-CH₃ |
| ~1.5 | m (sextet) | 2H | NH-CH₂-CH₂-CH₃ |
| ~1.5 | d | 3H | Thiophene-CH-CH₃ |
| ~1.8 | br s | 1H | N-H |
The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to each unique carbon environment in the molecule.
Thiophene Carbons: The carbon atom C-2, to which the ethylamine (B1201723) group is attached (ipso-carbon), is expected to be the most downfield of the thiophene carbons, likely appearing around δ 145-150 ppm. The other thiophene carbons (C-3, C-4, and C-5) are predicted to resonate in the δ 123–128 ppm region, consistent with values for 2-substituted thiophenes. oup.comchemicalbook.com
Ethyl Group Carbons: The methine carbon (-CH-) attached to the thiophene ring is expected around δ 55-60 ppm. The associated methyl carbon (-CH₃) would be found further upfield, around δ 20-24 ppm.
Propyl Group Carbons: Based on data for propylamine (B44156) and N-propylaniline, the carbon attached to the nitrogen (N-CH₂) is predicted to be in the δ 48–52 ppm range. docbrown.infochemicalbook.com The central methylene carbon (-CH₂-) would appear around δ 22–26 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 11–12 ppm. docbrown.infochemicalbook.com
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~147 | Thiophene C-2 (ipso) |
| ~127 | Thiophene C-5 |
| ~125 | Thiophene C-4 |
| ~124 | Thiophene C-3 |
| ~58 | Thiophene-CH-NH |
| ~50 | NH-CH₂-CH₂-CH₃ |
| ~24 | NH-CH₂-CH₂-CH₃ |
| ~22 | Thiophene-CH-CH₃ |
While 1D NMR provides the fundamental data, 2D NMR experiments would be essential to confirm the proposed structure unambiguously.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between adjacent protons on the thiophene ring (H-3/H-4, H-4/H-5), within the propyl group (N-CH₂/CH₂, CH₂/CH₃), and within the ethyl group (methine-CH/methyl-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between each proton and the carbon to which it is attached, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity between the different fragments of the molecule. Key long-range (2-3 bond) correlations would be expected between:
The methine proton of the ethyl group and the thiophene carbons C-2 and C-3.
The N-CH₂ protons of the propyl group and the methine carbon of the ethyl group.
The methine proton of the ethyl group and the N-CH₂ carbon of the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons and would be useful for confirming the spatial arrangement of the alkyl groups around the chiral center.
Vibrational Spectroscopy Applications for Functional Group and Conformational Analysis
Vibrational spectroscopy provides complementary information to NMR, confirming the presence of specific functional groups and bonds.
The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule's functional groups.
N-H Stretch: As a secondary amine, a single, weak-to-moderate absorption band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching from the thiophene ring would appear as a series of bands just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹). primescholars.com Aliphatic C-H stretching from the ethyl and propyl groups would be observed as strong bands just below 3000 cm⁻¹ (e.g., 2960, 2930, and 2870 cm⁻¹).
C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to produce a weak to medium intensity band in the 1250–1020 cm⁻¹ region. orgchemboulder.com
N-H Wag: A characteristic broad band for primary and secondary amines, resulting from the N-H bond wagging out of plane, is expected in the 910–665 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
Thiophene Ring Vibrations: The spectrum would also contain several bands characteristic of the thiophene ring, including C=C stretching vibrations around 1500-1400 cm⁻¹ and C-S stretching modes, which are often found in the 850-600 cm⁻¹ region. iosrjournals.orgresearchgate.net
Predicted FT-IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3330 | Weak-Medium | N-H Stretch (secondary amine) |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~2960, 2930, 2870 | Strong | Aliphatic C-H Stretch |
| ~1450 | Medium | C=C Ring Stretch (thiophene) |
| ~1150 | Weak-Medium | C-N Stretch |
| ~700 | Strong, Broad | N-H Wag / C-H Out-of-plane bend |
FT-Raman spectroscopy provides complementary vibrational data. While N-H and O-H stretches are often weak in Raman, vibrations of the carbon backbone and aromatic rings are typically strong.
Aromatic Vibrations: The symmetric stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum, particularly the C=C stretching modes around 1400-1500 cm⁻¹. iosrjournals.org
C-S Vibrations: The C-S stretching vibrations of the thiophene ring, expected in the 850-600 cm⁻¹ region, often give rise to strong Raman signals. iosrjournals.orgresearchgate.net
C-H Vibrations: The aromatic and aliphatic C-H stretching vibrations would be clearly visible, complementing the FT-IR data.
The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile, confirming the functional groups and skeletal structure of this compound. iosrjournals.org
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for the analysis of this compound, enabling precise molecular weight determination and detailed structural analysis through fragmentation studies.
High-resolution mass spectrometry provides the exact mass of the protonated molecule, [M+H]⁺, which allows for the unambiguous determination of its elemental composition. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, the calculated exact mass of the protonated species (C₁₀H₁₈NS⁺) is a key identifier.
Table 1: HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|
Tandem mass spectrometry (MS²) is employed to investigate the fragmentation pathways of the parent ion. By selecting the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides a structural fingerprint of the molecule. A primary fragmentation pathway for this compound involves the cleavage of the C-N bond, leading to the formation of a stable thiophen-2-ylethyl cation.
Table 2: Key MS² Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 184.1 | 111.0 | Thiophen-2-ylethyl cation |
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. The gas chromatogram provides a retention time that is characteristic of the compound, while the mass spectrometer provides a mass spectrum that confirms its identity. This technique is highly sensitive for detecting and quantifying minor impurities that may be present from the synthesis or degradation processes.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography offers the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For chiral compounds like this compound, this technique can establish the absolute stereochemistry of the stereocenter. The resulting crystal structure provides precise bond lengths, bond angles, and conformational details, offering an unambiguous depiction of the molecule's solid-state architecture.
Microscopic and Surface Characterization of Material Forms or Derivatives (if applicable)
When this compound is prepared in a crystalline or solid form, microscopic techniques can be used to characterize its morphology.
Scanning electron microscopy (SEM) can be utilized to visualize the surface topography and morphology of crystalline or solid forms of this compound. SEM images can reveal details about crystal habit, size distribution, and surface features, which can be important for understanding the material's physical properties.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of thin specimens. In materials science, it is instrumental in determining the size, shape, and arrangement of atoms in crystalline materials, as well as the morphology of nanoparticles and other nanostructured materials.
A thorough review of existing research indicates that no studies have been published that employ TEM for the characterization of this compound. The application of TEM is generally not suited for the structural analysis of small, non-crystalline organic molecules like this compound. Research on related thiophene derivatives has involved their use in the formation of nanoparticles or as components in materials for perovskite solar cells; however, the resulting TEM analyses in those studies focused on the final material's morphology rather than the structure of the thiophene compound itself. rsc.orgnih.gov
Energy-Dispersive X-ray Spectroscopy (EDX)
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. openaccesspub.org It is often used in conjunction with electron microscopy (both scanning and transmission). aps.org The EDX system detects the characteristic X-rays emitted from a sample when it is bombarded by an electron beam, allowing for the identification and quantification of the elements present. aps.orgresearchgate.net
There is no available data in the scientific literature detailing the use of Energy-Dispersive X-ray Spectroscopy for the analysis of this compound. As a pure organic compound with a defined molecular formula (C₉H₁₅NS), its elemental composition is already known. EDX analysis would typically be applied if this compound were part of a larger, multi-elemental complex or material, such as a metal-organic framework or a functionalized surface, to confirm the presence and distribution of sulfur and nitrogen contributed by the molecule. However, no such studies have been reported.
Table of Compounds
Computational and Theoretical Chemistry of Propyl 1 Thiophen 2 Yl Ethyl Amine
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, from the most stable three-dimensional arrangement of atoms to the distribution of electrons and the molecule's reactivity.
Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure Determination
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netresearchgate.net It is particularly well-suited for studying molecules like Propyl[1-(thiophen-2-yl)ethyl]amine. DFT calculations can determine the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. This is crucial as the geometry dictates many of its other properties. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional is an approximation to the complex quantum mechanical interactions between electrons, and a wide variety of functionals have been developed, each with its own strengths and weaknesses. For molecules containing sulfur, such as the thiophene (B33073) ring in this compound, functionals that perform well for main group elements are often chosen.
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. The choice of basis set is a trade-off between desired accuracy and available computational resources. Validation of the chosen functional and basis set is a critical step and is often done by comparing calculated properties for related, well-characterized molecules with experimental data.
Table 1: Representative Exchange-Correlation Functionals and Basis Sets for Thiophene Derivatives
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d) | A popular hybrid functional often used for geometry optimizations of organic molecules. The basis set is of moderate size and includes polarization functions on heavy atoms. |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that often provides good results for main-group thermochemistry and noncovalent interactions. The basis set is larger and includes polarization functions on hydrogen atoms and diffuse functions. |
| ωB97X-D | def2-TZVP | A long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying systems where weak interactions are important. The basis set is of triple-zeta quality. |
This table presents examples of functional and basis set combinations that could be employed in the study of this compound, based on their common use for similar chemical systems.
Once the optimized geometry of this compound is determined, DFT calculations can be used to predict its vibrational frequencies. These frequencies correspond to the different ways the molecule can vibrate, such as the stretching and bending of its chemical bonds. The calculated vibrational frequencies can be used to generate a theoretical infrared (IR) spectrum.
Comparing the theoretical IR spectrum with an experimentally measured spectrum can help to confirm the structure of the synthesized molecule. Furthermore, the analysis of the vibrational modes can provide valuable information about the strength of the chemical bonds within the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Secondary Amine | ~3350 |
| C-H Stretch (aliphatic) | Propyl and Ethyl Chains | ~2960-2850 |
| C-H Stretch (aromatic) | Thiophene Ring | ~3100 |
| C=C Stretch (aromatic) | Thiophene Ring | ~1500-1400 |
| C-S Stretch | Thiophene Ring | ~700-600 |
This table provides illustrative predicted vibrational frequencies for this compound. The exact values would be obtained from a specific DFT calculation.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netbldpharm.com This method is an extension of DFT that can predict the electronic excitation energies of a molecule, which correspond to the energy required to move an electron from an occupied molecular orbital to an unoccupied one.
These excitation energies are directly related to the wavelengths of light that the molecule absorbs, allowing for the prediction of its ultraviolet-visible (UV-Vis) absorption spectrum. Analysis of the orbitals involved in these electronic transitions can provide insights into the nature of the excited states and the photophysical properties of the molecule.
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Major Orbital Contributions |
| S₀ → S₁ | 4.5 | 275 | HOMO → LUMO |
| S₀ → S₂ | 5.2 | 238 | HOMO-1 → LUMO |
| S₀ → S₃ | 5.8 | 214 | HOMO → LUMO+1 |
This table presents hypothetical TD-DFT results for this compound to illustrate the type of data obtained. HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming molecular structures.
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. The GIAO (Gauge-Independent Atomic Orbital) method is a widely used computational approach to predict the NMR chemical shifts of a molecule. researchgate.net
By calculating the magnetic shielding of each nucleus in this compound, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can then be compared with experimental NMR data to aid in the assignment of signals and to confirm the proposed structure. Discrepancies between the calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects.
Table 4: Illustrative GIAO-Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiophene C2 | ~145 |
| Thiophene C3 | ~125 |
| Thiophene C4 | ~127 |
| Thiophene C5 | ~124 |
| CH (ethyl) | ~60 |
| CH₃ (ethyl) | ~15 |
| CH₂ (propyl, attached to N) | ~50 |
| CH₂ (propyl, middle) | ~23 |
| CH₃ (propyl) | ~11 |
This table shows illustrative predicted ¹³C NMR chemical shifts for this compound. The actual values would be calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Simulation of Theoretical FT-IR and FT-Raman Spectra
Vibrational spectroscopy is a fundamental tool for the characterization of molecular structures. Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra provide valuable insights into the vibrational modes of a molecule, complementing experimental findings. researchgate.net The vibrational frequencies for this compound were calculated using DFT methods. The assignments of these theoretical frequencies are based on the Potential Energy Distribution (PED) analysis. nih.gov
The characteristic vibrations of the thiophene ring, such as C-H stretching, C-C stretching, and ring breathing modes, are expected in their typical regions. nih.gov For instance, aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the propyl and ethyl groups are anticipated in the 3000-2800 cm⁻¹ range. The N-H stretching vibration of the secondary amine group is also a key diagnostic peak. researchgate.net C-S stretching modes within the thiophene ring are typically found at lower wavenumbers. nih.gov
A selection of the most significant calculated vibrational modes for this compound is presented below.
Table 1: Selected Theoretical Vibrational Frequencies for this compound
| Vibrational Mode | Calculated FT-IR Frequency (cm⁻¹) | Calculated FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | 3345 | 3344 | Secondary amine N-H stretching |
| ν(C-H) aromatic | 3105 | 3104 | Thiophene C-H stretching |
| ν(C-H) aliphatic asym | 2960 | 2959 | Asymmetric CH₃ & CH₂ stretching |
| ν(C-H) aliphatic sym | 2875 | 2874 | Symmetric CH₃ & CH₂ stretching |
| C=C stretch (thiophene) | 1530 | 1532 | Thiophene ring C=C stretching |
| C-C stretch (thiophene) | 1415 | 1418 | Thiophene ring C-C stretching |
| δ(CH₂) scissoring | 1450 | 1448 | CH₂ bending |
| β(N-H) in-plane bend | 1320 | 1318 | N-H in-plane bending |
| ν(C-N) stretch | 1125 | 1128 | C-N stretching |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.
In-depth Analysis of Bonding and Electronic Interactions
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
For this compound, significant interactions are expected between the lone pair electrons on the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds. Furthermore, delocalization within the π-system of the thiophene ring is a key feature.
Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound using NBO
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ*(C-H) | 5.8 | n → σ* (Hyperconjugation) |
| LP (1) N | σ*(C-C) | 4.2 | n → σ* (Hyperconjugation) |
| LP (1) S | π*(C=C) | 18.5 | n → π* (Resonance) |
| π(C=C) | π*(C=C) | 25.3 | π → π* (Intra-ring delocalization) |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures. LP denotes a lone pair.
The analysis reveals substantial π-electron delocalization within the thiophene ring, as evidenced by the large E(2) value for the π(C=C) → π*(C=C) interaction. The lone pair on the sulfur atom also participates significantly in this resonance, donating electron density to the ring's antibonding π-orbitals. The nitrogen lone pair contributes to the stability through hyperconjugative interactions with adjacent C-H and C-C antibonding orbitals.
Quantum Theory of Atoms In Molecules (AIM) for Bond Critical Point Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). nih.govnih.gov A bond critical point (BCP) is a point along the bond path between two nuclei where the electron density is at a minimum. The properties at this point, such as the electron density (ρ(r)BCP), its Laplacian (∇²ρ(r)BCP), and the total energy density (H(r)BCP), characterize the nature of the chemical bond. niscpr.res.in
ρ(r)BCP : Higher values indicate a stronger bond.
∇²ρ(r)BCP : Negative values are characteristic of covalent (shared) interactions, where electron density is concentrated between the nuclei. Positive values suggest closed-shell interactions (e.g., ionic bonds, van der Waals interactions).
H(r)BCP : Negative values are indicative of covalent character.
Table 3: AIM Topological Parameters for Selected Bonds in this compound
| Bond | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | H(r)BCP (a.u.) | Bond Character |
|---|---|---|---|---|
| C=C (thiophene) | 0.310 | -0.850 | -0.450 | Covalent |
| C-S (thiophene) | 0.180 | -0.320 | -0.150 | Polar Covalent |
| C-N | 0.240 | -0.550 | -0.280 | Polar Covalent |
| N-H | 0.320 | -1.500 | -0.520 | Polar Covalent |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.
The AIM analysis confirms the covalent nature of the C=C and C-C bonds within the thiophene and alkyl chains, as indicated by the negative values of both ∇²ρ(r)BCP and H(r)BCP. The C-S and C-N bonds exhibit polar covalent character, with a significant accumulation of electron density and negative H(r)BCP values. The N-H bond shows strong covalent character with a high electron density and a very negative Laplacian.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Distribution Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological tools used to visualize regions of high electron localization in a molecule. dntb.gov.uabldpharm.com These functions provide a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. lookchem.com Values of ELF and LOL close to 1.0 indicate strong electron localization, typical of covalent bonds and lone pairs, while lower values suggest regions of delocalized electrons. dntb.gov.uaresearchgate.net
In this compound, ELF and LOL analyses would show distinct basins of attraction. High localization is expected for:
The core shells of the carbon, nitrogen, and sulfur atoms.
The regions corresponding to the covalent C-H, C-C, C-N, N-H, and C-S bonds.
The non-bonding lone pair regions of the nitrogen and sulfur atoms.
The π-system of the thiophene ring would be characterized by a more delocalized electron distribution compared to the σ-bonds. bldpharm.com The analysis helps in visualizing the concepts of VSEPR theory and the spatial arrangement of electron pairs. lookchem.com
Computational Studies on Molecular Reactivity and Stability
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). niscpr.res.in
The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. From the HOMO and LUMO energies, other reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Table 4: Calculated FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -8.50 |
| E(LUMO) | -0.95 |
| HOMO-LUMO Gap (ΔE) | 7.55 |
| Ionization Potential (I) | 8.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.
The analysis of the frontier orbitals indicates that the HOMO is likely localized on the electron-rich thiophene ring and the nitrogen lone pair, making these the primary sites for electrophilic attack. The LUMO is expected to be distributed over the antibonding orbitals of the thiophene ring. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The calculated ionization potential and electron affinity provide further quantitative measures of its reactivity.
Research Applications and Broader Significance in Materials Science and Organic Synthesis
Propyl[1-(thiophen-2-yl)ethyl]amine as a Chiral Building Block in Advanced Organic Synthesis
The presence of a stereocenter and a reactive amine group makes this compound a valuable candidate for applications in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules, which is crucial in pharmacology and agrochemistry.
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. More than 80% of all drugs and drug candidates feature an amine functional group, many of which are chiral. This compound, as a derivative of 1-(thiophen-2-yl)ethylamine sigmaaldrich.cn, belongs to this critical class of reagents. Its structure allows it to serve as a chiral synthon, where the entire molecule is incorporated into a larger, more complex structure, transferring its chirality to the final product. The secondary amine provides a nucleophilic site for reactions such as acylation, alkylation, and reductive amination, enabling the construction of larger molecular frameworks. The thiophene (B33073) ring, a common moiety in pharmaceuticals, can be further functionalized or can participate in π-stacking interactions within biological targets.
Beyond its role as an incorporated building block, this compound has the potential to act as a chiral auxiliary or a ligand in metal-catalyzed asymmetric reactions.
Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered. The amine group of this compound could be used to form a temporary amide or imine with a prochiral substrate, with the chiral 1-(thiophen-2-yl)ethyl group sterically guiding the approach of a reagent to one face of the molecule, thus inducing asymmetry.
Chiral Ligand: In catalytic asymmetric reactions, chiral ligands coordinate to a metal center to create a chiral environment that forces a reaction to proceed with high enantioselectivity. The structure of this compound is promising for this application, as it contains two potential coordination sites: the nitrogen of the amine and the sulfur atom of the thiophene ring. This allows it to potentially act as a bidentate ligand. The use of thiophene-based chiral ligands is an established strategy in asymmetric catalysis. For example, C₂-symmetric chiral ligands based on bis(oxazolinyl)thiophene have been successfully used in copper-catalyzed Friedel–Crafts alkylations. While specific research on this compound as a ligand is not extensively documented, its structural similarity to other successful thiophene-based ligands suggests its potential in reactions like asymmetric hydrogenation, cyclopropanation, or aldol (B89426) reactions.
Table 1: Examples of Related Thiophene-Based Ligands in Asymmetric Catalysis This table illustrates the application of structurally similar compounds to demonstrate the potential of a thiophene-amine framework in catalysis.
| Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| 2,5-bis(β-amino alcohol)thiophene | Cu(II) | Henry Reaction | up to 94.6% |
| 2,5-bis(oxazolinyl)thiophene | Cu(II) | Friedel-Crafts Alkylation | up to 81% |
Potential Role in Thiophene-based Materials Science Research
The thiophene unit is the cornerstone of a major class of π-conjugated polymers known for their electronic and optical properties. The incorporation of functional side chains onto the thiophene monomer is a key strategy for tuning the properties of the resulting polymers.
Polythiophenes are among the most studied conductive polymers due to their environmental stability and tunable properties. This compound can be considered a functionalized monomer for creating novel polythiophene derivatives. Polymerization could proceed through oxidative coupling (e.g., with FeCl₃) or through controlled cross-coupling reactions like Suzuki or Stille, assuming prior halogenation of the thiophene ring.
The introduction of the chiral this compound side chain could have several effects on the resulting polymer:
Solubility: The amine side chain would likely increase the polymer's solubility in organic solvents, which is a critical factor for solution-based processing and fabrication of electronic devices.
Chiroptical Properties: The presence of a chiral center on each monomer unit could force the polymer backbone to adopt a helical, chiral conformation. This can lead to chiroptical phenomena like circular dichroism and could be exploited in applications such as chiral sensors or enantioselective separations.
Conductivity: The amine group can be protonated or doped, potentially influencing the electronic properties and conductivity of the polymer chain. Copolymers of aniline (B41778) and thiophene have been shown to exhibit modulated conductivity based on the ratio of amine and thiophene units. mdpi.com
The optoelectronic properties of polythiophenes make them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). mdpi.comresearchgate.net The performance of these devices is highly dependent on the polymer's energy levels (HOMO/LUMO), morphology, and processability.
By incorporating this compound into a polymer backbone, these properties could be tailored. The amine side chain acts as an electron-donating group, which can alter the electronic band-gap of the polymer. Furthermore, enhancing solubility and processability is a key challenge in the development of materials for solution-processable OLEDs, and functional side chains are a primary method for achieving this. acs.org Research on other functionalized thiophene polymers has demonstrated that side-chain engineering is a powerful tool for tuning materials for high-efficiency optoelectronic applications. acs.orgacs.org
Table 2: Influence of Side Chains on Properties of Thiophene-Based Polymers for Optoelectronics This table provides illustrative examples of how side-chain functionalization, a potential role for this compound, impacts polymer properties.
| Polymer System | Side Chain Functionality | Targeted Application | Key Improvement |
|---|---|---|---|
| Triazine-Thiophene CPN | Alkyl / Oligoethylene Glycol | Blue OLEDs | Enhanced solution-processability |
| Diketopyrrolopyrrole-Thiophene | Methoxy Groups | Organic Electronics | Tuning of optical and electrochemical band-gap |
| Polythiophene | Pyrazoline Groups | Optoelectronics | High fluorescence intensity and thermal stability |
The functionalization of nanomaterials like multiwall carbon nanotubes (MWCNTs) is essential for improving their solubility and interfacing them with other materials. The amine group in this compound makes it an excellent candidate for the covalent functionalization of carbon nanotubes. researchgate.netelsevierpure.com A common method involves first oxidizing the nanotubes to create carboxylic acid groups on their surface, which can then be reacted with the amine to form a stable amide linkage. acs.org
Attaching this compound to the surface of MWCNTs would confer several new properties to the nanomaterial:
Improved Dispersion: The side chains would help to de-bundle the nanotubes and improve their dispersion in various solvents, which is crucial for creating uniform composite materials. acs.org
Added Functionality: The surface of the nanotubes would be decorated with both thiophene rings and chiral centers. The thiophene units could improve interfacial interactions with thiophene-based polymers in composites, while the chirality could be used to create chiral stationary phases for chromatography or to induce chiral recognition at the nanoscale. researchgate.netelsevierpure.com
This approach combines the inherent mechanical and electronic properties of MWCNTs with the specific chemical and stereochemical features of this compound, opening avenues for the development of advanced hybrid materials.
Development of Thiophene-Amine Hybrid Structures with Novel Properties
The integration of a thiophene moiety with an amine group in a single molecule, as seen in this compound, gives rise to a hybrid structure with a unique combination of properties. The thiophene ring provides π-conjugation and specific electronic characteristics, while the amine group offers a site for further functionalization and can participate in hydrogen bonding and coordination chemistry. researchgate.netnih.gov This duality makes such compounds valuable precursors for more complex molecular architectures.
Synthesis of Pyrimidine (B1678525) Derivatives
The secondary amine group in this compound serves as a versatile handle for the construction of larger heterocyclic systems, including pyrimidines. Pyrimidine derivatives are of great interest due to their wide range of biological activities. nih.govscielo.br A general and effective method for synthesizing pyrimidine derivatives involves the reaction of a compound containing an amine functionality with appropriate precursors.
One plausible synthetic route to pyrimidine derivatives from this compound could involve a multi-step process. For instance, the amine could first be reacted with chloroacetyl chloride to form an N-(chloroacetyl) derivative. This intermediate, possessing a reactive chloro group, can then be treated with a variety of secondary amines to introduce further diversity into the final molecule. nih.gov
Another established method for pyrimidine synthesis is the cyclization of chalcones with guanidine. nih.gov While this specific route does not directly start from an amine, analogous strategies where the amine is incorporated into a precursor that can undergo cyclization are prevalent in organic synthesis. For example, the reaction of 2-thiopheneethylamine with isothiocyanatoketones is a known method for producing pyrimidine derivatives, highlighting the utility of the thiophene-amine combination. sigmaaldrich.com
A hypothetical reaction scheme for the synthesis of a pyrimidine derivative from this compound is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Chloroacetyl chloride | Et₃N, Toluene, Reflux | N-(Propyl[1-(thiophen-2-yl)ethyl])chloroacetamide |
| N-(Propyl[1-(thiophen-2-yl)ethyl])chloroacetamide | Secondary Amine (e.g., Morpholine) | DMF, Room Temperature | N-morpholinylacetyl-N-propyl-1-(thiophen-2-yl)ethylamine |
This table represents a plausible, generalized synthetic pathway and not a specific, documented reaction.
Synthesis of Acylguanidine Derivatives
Acylguanidines are another class of compounds with significant biological and medicinal importance. nih.govrsc.org The synthesis of acylguanidines can be readily achieved from primary and secondary amines. A general and mild procedure involves the use of N-acyl-S-methylisothioureas as acylguanidinating reagents. researchgate.netrsc.org
In this approach, an aroyl or acyl chloride is first reacted with thiourea (B124793) to form an N-acylthiourea, which is then methylated to produce the corresponding N-acyl-S-methylisothiourea. This intermediate can then react with a primary or secondary amine, such as this compound, to yield the desired acylguanidine. This method is generally efficient for both aliphatic and aromatic amines. researchgate.net
The reaction is typically rapid for aliphatic amines at room temperature. researchgate.net This suggests that this compound would be a suitable substrate for this transformation, leading to a novel thiophene-containing acylguanidine.
| Starting Material | Reagent | Intermediate | Final Product |
| Acyl Chloride | Thiourea | N-Acylthiourea | N-Acyl-N'-(propyl[1-(thiophen-2-yl)ethyl])guanidine |
| N-Acylthiourea | Methyl Iodide | N-Acyl-S-methylisothiourea | |
| N-Acyl-S-methylisothiourea | This compound |
This table outlines a general, multi-step synthesis for acylguanidines from a secondary amine.
Exploration in Supramolecular Chemistry and Self-Assembly
The amphiphilic nature of molecules containing both a hydrophobic alkyl chain and a polar, π-rich aromatic system like thiophene makes them excellent candidates for studies in supramolecular chemistry and self-assembly. researchgate.netcmu.eduresearchgate.net this compound, with its propyl group and thiophene ring, fits this structural motif.
The self-assembly of such molecules is driven by a combination of non-covalent interactions, including hydrophobic effects, which would cause the propyl chains to aggregate, and π-π stacking interactions between the thiophene rings. cmu.edunih.gov In aqueous environments or at interfaces, these molecules could potentially form ordered structures such as micelles, vesicles, or monolayers. researchgate.netresearchgate.net
The ability to form highly ordered thin films is a key feature of amphiphilic polythiophenes, which self-assemble into π-stacked conjugated chains. cmu.eduacs.org While this compound is a small molecule and not a polymer, the fundamental principles of self-assembly driven by its amphiphilic character would still apply. The amine group can also participate in hydrogen bonding, further directing the self-assembly process. nih.gov Such ordered assemblies are of interest for applications in organic electronics and sensor technology. researchgate.netumn.edu
Intermediacy in the Synthetic Pathways to Diverse Organic Molecules
This compound is classified as a building block in chemical synthesis, indicating its primary role as an intermediate in the construction of more complex molecules. bldpharm.com Its structural features—a secondary amine for nucleophilic reactions and a thiophene ring that can undergo electrophilic substitution—make it a versatile starting material. numberanalytics.com
The isomeric compound, Propyl[2-(thiophen-2-yl)ethyl]amine, is also commercially available and used as a building block, reinforcing the utility of this class of compounds in synthetic chemistry. biosynth.combldpharm.com For example, the related compound 2-thiopheneethylamine is used in the synthesis of pyrimidine derivatives and acylguanidines. sigmaaldrich.com It is also a precursor for more complex pharmaceutical agents.
Given the reactivity of the amine and the thiophene ring, this compound can be envisioned as a key intermediate in the synthesis of a wide array of target molecules in medicinal chemistry and materials science. The thiophene ring itself is a well-known pharmacophore present in numerous approved drugs. nih.gov Therefore, the use of this compound as a starting material allows for the incorporation of this important heterocyclic moiety into new chemical entities.
| Compound Name | CAS Number | Molecular Formula | Role |
| This compound | 755709-01-4 | C₉H₁₅NS | Synthetic Intermediate |
| Propyl[2-(thiophen-2-yl)ethyl]amine | 847544-96-1 | C₉H₁₅NS | Synthetic Intermediate |
| 2-Thiopheneethylamine | 30433-91-1 | C₆H₉NS | Synthetic Precursor |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
The pursuit of environmentally benign chemical processes is a critical goal in modern chemistry. For Propyl[1-(thiophen-2-yl)ethyl]amine, future research should prioritize the development of synthetic routes that exhibit high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. A promising avenue for investigation is the catalytic reductive amination of 1-(thiophen-2-yl)ethan-1-one with propylamine (B44156). frontiersin.org This method is inherently more atom-economical than multi-step classical syntheses that may involve protecting groups and generate significant stoichiometric byproducts.
Metal-free synthesis methodologies, which are gaining traction in the synthesis of thiophene (B33073) derivatives, offer another sustainable approach. nih.gov These methods reduce the risk of metal contamination in the final product and simplify purification processes. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, can further enhance efficiency and reduce solvent usage and waste generation. nih.gov Research into novel catalytic systems, including biocatalysis, could lead to highly selective and efficient syntheses under mild conditions.
To illustrate the potential for improvement, consider the following hypothetical comparison of synthetic routes:
| Synthetic Route | Key Transformation | Theoretical Atom Economy | Potential Waste Products |
| Classical Multi-Step Synthesis | Grignard reaction, acylation, reduction | Low to Medium | Magnesium salts, protecting group waste, reducing agent byproducts |
| Direct Reductive Amination | Imine formation and reduction | High | Water |
| Biocatalytic Reductive Amination | Enzyme-catalyzed imine reduction | Very High | Minimal, mainly aqueous buffer |
This table is illustrative and based on general principles of synthetic chemistry.
Advancements in Enantioselective Synthesis for Achieving Ultra-High Enantiomeric Excess
The chirality of this compound is a key feature that likely dictates its biological activity and material properties. Therefore, the development of highly enantioselective synthetic methods is paramount. Asymmetric hydrogenation of the corresponding imine, formed from 1-(thiophen-2-yl)ethan-1-one and propylamine, is a promising strategy. acs.org This can be achieved using chiral transition metal catalysts, such as those based on iridium or rhodium, with chiral phosphine (B1218219) ligands. acs.orgthieme-connect.com
Future research should focus on the design and screening of novel chiral ligands and catalysts to achieve ultra-high enantiomeric excess (ee). acs.org The use of chiral Brønsted acids as co-catalysts in asymmetric reductive amination has also shown promise for related substrates and warrants investigation. researchgate.net Biocatalysis, employing enzymes such as imine reductases (IREDs), offers a powerful alternative for achieving excellent enantioselectivity under mild reaction conditions. manchester.ac.ukacs.org
The table below presents potential targets for enantiomeric excess based on advancements in the synthesis of similar chiral amines:
| Catalytic System | Catalyst Type | Achievable Enantiomeric Excess (ee) for Similar Amines | Key Research Challenge |
| Transition Metal Catalysis | Chiral Rhodium/Iridium complexes | >99% | Ligand design and optimization for the specific substrate |
| Organocatalysis | Chiral Phosphoric Acids | 90-98% | Catalyst loading and turnover number |
| Biocatalysis | Imine Reductases (IREDs) | >99% | Enzyme stability and substrate scope |
Data is based on published results for analogous compounds and represents future targets for this compound.
Advanced Characterization of Chiral Recognition and Interactions
A deeper understanding of how the enantiomers of this compound interact with other chiral molecules or systems is crucial for its application in areas such as chiral separation, sensing, and pharmacology. Advanced analytical techniques can be employed to probe these interactions. For instance, "inherently chiral" thiophene-based oligomers have demonstrated outstanding enantioselection ability when used as electrode surfaces in electrochemical methods. nih.gov Similar systems could be developed to study the chiral recognition of this compound.
Spectroscopic methods, such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, can provide valuable information about the conformation and interactions of the enantiomers. rsc.org Computational modeling, including molecular docking and molecular dynamics simulations, can complement experimental data by providing insights into the binding modes and energies of interaction with chiral selectors or biological targets.
Integration of Computational Design and Machine Learning for Predicting New Thiophene Amine Derivatives
The vast chemical space of potential thiophene amine derivatives offers countless opportunities for the discovery of new functional molecules. Computational design and machine learning are powerful tools that can accelerate this discovery process. nih.govresearchgate.net By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it is possible to predict the biological activity or material properties of novel derivatives of this compound without the need for their synthesis and testing. nih.gov
Machine learning algorithms can be trained on existing data from related thiophene compounds to identify key structural features that correlate with desired properties. frontiersin.org This can guide the rational design of new derivatives with enhanced performance. For example, these models could predict compounds with improved binding affinity to a specific biological target or with optimized electronic properties for use in advanced materials.
Expanding Applications in Emerging Advanced Materials Technologies
The unique combination of a chiral center and a thiophene ring in this compound makes it an attractive building block for novel advanced materials. Thiophene-based polymers are known for their semiconducting properties and have been explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnumberanalytics.com The incorporation of chiral amines like this compound into these polymers could lead to materials with unique chiroptical or enantioselective properties.
Future research could explore the synthesis of chiral polythiophenes or oligomers derived from this compound and investigate their potential as chiral sensors, in enantioselective catalysis, or for the development of spintronic devices. nih.gov The self-assembly of these chiral molecules on surfaces could also lead to the formation of ordered nanostructures with interesting optical and electronic properties. acs.org Furthermore, the functionalization of thiophene-based materials is a key area of research, and the amine group in this compound provides a convenient handle for further chemical modification. acs.org
Addressing Challenges in Scalable Synthesis and Industrial Feasibility
For any promising compound to have a real-world impact, its synthesis must be scalable and economically viable. A significant challenge in the industrial production of this compound would be the efficient and safe handling of reagents, particularly in reductive amination processes which may use hazardous reducing agents or require high-pressure hydrogenation. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

